(E)-2-((2-(9H-purin-6-yl)hydrazono)methyl)-4-bromophenol
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Overview
Description
(E)-2-((2-(9H-purin-6-yl)hydrazono)methyl)-4-bromophenol is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a purine moiety, which is a heterocyclic aromatic organic compound, and a bromophenol group, which is a brominated derivative of phenol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((2-(9H-purin-6-yl)hydrazono)methyl)-4-bromophenol can be achieved through the following steps:
Condensation Reaction: The primary step involves the condensation of 6-hydrazinylpurine with 4-bromosalicylaldehyde. This reaction typically occurs in an ethanol solvent under reflux conditions.
Purification: The resulting product is then purified using recrystallization techniques, often employing ethanol or a mixture of ethanol and water as the solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((2-(9H-purin-6-yl)hydrazono)methyl)-4-bromophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The bromine atom in the bromophenol group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-((2-(9H-purin-6-yl)hydrazono)methyl)-4-bromophenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor due to its purine moiety.
Medicine: Explored for its anticancer properties, particularly in targeting purine metabolism pathways.
Industry: Utilized in the development of fluorescent sensors for detecting metal ions.
Mechanism of Action
The mechanism of action of (E)-2-((2-(9H-purin-6-yl)hydrazono)methyl)-4-bromophenol involves its interaction with specific molecular targets:
Molecular Targets: The purine moiety allows the compound to interact with enzymes involved in purine metabolism, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with DNA and RNA synthesis by inhibiting key enzymes, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(E)-2-((2-(9H-purin-6-yl)hydrazono)methyl)-4-chlorophenol: Similar structure but with a chlorine atom instead of bromine.
(E)-2-((2-(9H-purin-6-yl)hydrazono)methyl)-4-fluorophenol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Bromine Substitution: The presence of the bromine atom in (E)-2-((2-(9H-purin-6-yl)hydrazono)methyl)-4-bromophenol can influence its reactivity and biological activity, making it distinct from its chlorinated and fluorinated counterparts.
Biological Activity: The specific substitution pattern can affect the compound’s ability to interact with biological targets, potentially enhancing its efficacy as an enzyme inhibitor or anticancer agent.
Properties
IUPAC Name |
4-bromo-2-[(E)-(7H-purin-6-ylhydrazinylidene)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN6O/c13-8-1-2-9(20)7(3-8)4-18-19-12-10-11(15-5-14-10)16-6-17-12/h1-6,20H,(H2,14,15,16,17,19)/b18-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHCSUZQNIVOCG-JJPRUIFNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NNC2=NC=NC3=C2NC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N/NC2=NC=NC3=C2NC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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